Regioisomeric Pyrrolidine Position and Receptor Binding
The target compound positions the pyrrolidine ring at the 4-position of the butanone chain (geminal to fluorine), whereas the predominant comparator α-PBP (1-phenyl-2-(pyrrolidin-1-yl)butan-1-one, CAS 13415-82-2) bears the pyrrolidine at the 2-position. In the broader butyrophenone class, the position of the basic amine relative to the 4-fluorophenyl ketone moiety is a critical determinant of dopamine D2 versus sigma-1 receptor selectivity [1]. Specifically, butyrophenones with amine substitution at the 4-position of the butyl chain (e.g., haloperidol and its analogs) exhibit D2 receptor Ki values in the sub-nanomolar to low nanomolar range, whereas repositioning the amine to the α-carbon (2-position) shifts pharmacological activity toward monoamine transporter inhibition characteristic of psychostimulant cathinones [2]. The C-4 pyrrolidine substitution pattern of the target compound is therefore expected to confer a receptor binding profile distinct from the 2-substituted α-PBP series. Forensic differentiation of regioisomeric methyl-α-pyrrolidinobutiophenones (2-, 3-, and 4-MePBP) by GC-MS has been demonstrated to require specialized derivatization due to near-identical electron ionization mass spectra, confirming that regioisomeric pairs cannot be reliably distinguished by routine analytical methods alone [3].
| Evidence Dimension | Pyrrolidine substitution position on butanone scaffold and corresponding pharmacological class association |
|---|---|
| Target Compound Data | Pyrrolidine at C-4 position (geminal to fluorine); structural homology to butyrophenone antipsychotic scaffold |
| Comparator Or Baseline | α-PBP: pyrrolidine at C-2 position (α-carbon); classified as psychostimulant cathinone with DAT inhibition activity |
| Quantified Difference | Positional isomerism: C-4 vs C-2 substitution. In related butyrophenone series, C-4 amine substitution is associated with D2-family receptor antagonism (e.g., haloperidol Ki ~0.7–1.9 nM at D2), whereas C-2 (α-carbon) amine substitution is associated with DAT inhibition (α-PBP class pharmacology). No direct head-to-head data available for this specific compound pair. |
| Conditions | Structural class inference based on established butyrophenone SAR literature [REFS-1, REFS-2]. Direct comparative binding data for this specific compound are not available in the public domain. |
Why This Matters
Procurement of the correct regioisomer is essential because the C-4 versus C-2 pyrrolidine substitution position is predicted to determine whether the compound engages dopaminergic GPCR targets or monoamine transporters—two fundamentally different pharmacological mechanisms with distinct experimental readouts.
- [1] Lee, I.T. et al. (2008) 'An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones.' European Journal of Pharmacology, 578(2-3), pp. 123–136. View Source
- [2] Gannon, B.M., Baumann, M.H., Walther, D., Jimenez-Morigosa, C., Sulima, A. and Rice, K.C. (2018) 'The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter.' Neuropsychopharmacology, 43, pp. 2399–2407. Establishes that α-position pyrrolidine substitution in cathinones confers DAT inhibition activity. View Source
- [3] Fujii, H., Waters, B., Hara, K., Kashiwagi, M., Matsusue, A. and Kubo, S. (2016) 'Simple regioisomeric differentiation of 2-, 3- and 4-methyl-α-pyrrolidinobutiophenones by gas chromatography–mass spectrometry using bromination.' Forensic Toxicology, 34(1), pp. 162–166. View Source
